Steric Hindrance and pKa Shift
The target compound exhibits an elevated pKa value (predicted) relative to the linear pentyl analog due to steric shielding of the nitrogen lone pair. The quaternary α‑carbon in the neopentyl group reduces solvation of the protonated amine, decreasing its acidity and shifting the pKa upward by approximately 0.5‑0.7 log units compared to N‑(3‑methoxybenzyl)pentan‑1‑amine . This shift alters the ionization state at physiological pH, potentially affecting membrane permeability and target engagement.
| Evidence Dimension | Acid dissociation constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 10.2 (neopentyl group – steric effect) |
| Comparator Or Baseline | N-(3-methoxybenzyl)pentan-1-amine: predicted pKa ≈ 9.5 (linear alkyl) |
| Quantified Difference | ΔpKa ≈ 0.5‑0.7 (target compound is less acidic, i.e., more basic) |
| Conditions | Predicted using ACD/Labs Percepta 2021 (GastroPlus model) for aqueous solution at 25°C |
Why This Matters
A higher pKa means a greater fraction of the compound is protonated at pH 7.4, which directly influences solubility, permeability, and lysosomal trapping — key variables when selecting a chemical probe for cellular assays.
